3-Iodo-4-(trifluoromethoxy)benzamide
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Overview
Description
3-Iodo-4-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C14H9F3INO2 and a molecular weight of 407.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
3-Iodo-4-(trifluoromethoxy)benzamide is utilized in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
- 3-Iodo-4-(trifluoromethoxy)benzoic acid
- 4-Iodobenzotrifluoride
- 3-Iodo-4-(trifluoromethoxy)phenylamine
Comparison: Compared to these similar compounds, 3-Iodo-4-(trifluoromethoxy)benzamide is unique due to its benzamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5F3INO2 |
---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
3-iodo-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,(H2,13,14) |
InChI Key |
AGNRGKFGASUYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)I)OC(F)(F)F |
Origin of Product |
United States |
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